2-Methoxyisonicotinic acid hydrochloride CAS 774223-62-0 properties
2-Methoxyisonicotinic acid hydrochloride CAS 774223-62-0 properties
An In-Depth Technical Guide to 2-Methoxyisonicotinic Acid Hydrochloride (CAS 774223-62-0): Properties, Synthesis, and Applications
Introduction
2-Methoxyisonicotinic acid hydrochloride (CAS: 774223-62-0) is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical development, medicinal chemistry, and advanced organic synthesis. As a derivative of isonicotinic acid, a scaffold renowned for its presence in numerous biologically active molecules, this compound serves as a versatile and valuable building block.[1] The strategic placement of a methoxy group at the 2-position of the pyridine ring, combined with the carboxylic acid at the 4-position, imparts a unique set of physicochemical properties that drive its utility and reactivity.
This guide provides a comprehensive technical overview of 2-Methoxyisonicotinic acid hydrochloride, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its chemical behavior, offering field-proven insights into its characterization, synthesis, and application. We will delve into its structural attributes, spectroscopic signature, reactive potential, and its role as a key intermediate in the creation of novel molecules.
Part 1: Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. This section details the core physicochemical data, structural features, and the analytical workflow for the identity and purity confirmation of 2-Methoxyisonicotinic acid hydrochloride.
Core Properties
The essential properties of 2-Methoxyisonicotinic acid and its hydrochloride salt are summarized below. The hydrochloride form enhances solubility in aqueous media, a common strategy for handling and formulation.
| Property | Value | Reference |
| Compound Name | 2-Methoxyisonicotinic acid hydrochloride | [2] |
| Synonyms | 4-Pyridinecarboxylic acid, 2-methoxy-, hydrochloride (1:1) | [2] |
| CAS Number | 774223-62-0 | [2] |
| Molecular Formula | C₇H₈ClNO₃ | [2] |
| Molecular Weight | 189.60 g/mol | [2] |
| Free Acid Name | 2-Methoxyisonicotinic acid | [3] |
| Free Acid CAS | 105596-63-2 | [3][4][5] |
| Free Acid Formula | C₇H₇NO₃ | [4] |
| Free Acid M.W. | 153.14 g/mol | [4][5] |
| Appearance | White to light brown/pale yellow powder or crystal | [3][6] |
| Melting Point (Free Acid) | 199-203 °C | [5][6] |
| Solubility (Free Acid) | Soluble in polar solvents (e.g., water, alcohols) | [3] |
| Storage Temperature | Room Temperature, store in a cool, dry place | [5][6] |
Structural Elucidation
The molecular architecture of 2-Methoxyisonicotinic acid is defined by three key components: a pyridine ring, a carboxylic acid group, and a methoxy group.
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Pyridine Ring : This nitrogen-containing aromatic heterocycle is a cornerstone of many pharmaceuticals. The nitrogen atom acts as a hydrogen bond acceptor and influences the electronic distribution and basicity of the molecule.
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Carboxylic Acid Group (-COOH) : Positioned at the 4-position (the para position relative to the nitrogen), this acidic functional group is a primary site for chemical modification, enabling the formation of esters, amides, and other derivatives.[3][7] It also contributes significantly to the molecule's polarity.
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Methoxy Group (-OCH₃) : Located at the 2-position, this electron-donating group modulates the reactivity of the pyridine ring and can influence the compound's stability and binding interactions in biological systems.[3]
Spectroscopic Analysis: A Methodological Approach
Confirming the identity and purity of a compound is a critical, self-validating step in any experimental workflow. While specific spectral data for CAS 774223-62-0 is not publicly cataloged, this section provides the standard methodologies and expected spectral features for its characterization, grounding the process in established analytical principles.[8]
Expected Spectroscopic Features:
| Technique | Expected Features | Rationale |
| ¹H NMR | Aromatic protons (3H) in the ~7.0-8.5 ppm range.Methoxy protons (-OCH₃) as a singlet (~3H) around 3.8-4.2 ppm.Carboxylic acid proton (-COOH) as a broad singlet at >10 ppm (may exchange with D₂O). | The chemical shifts are characteristic of protons in their respective electronic environments on the pyridine ring and functional groups.[9] |
| ¹³C NMR | Aromatic carbons in the ~110-160 ppm range.Carboxylic carbon (-COOH) at >165 ppm.Methoxy carbon (-OCH₃) around 50-60 ppm. | Carbon NMR provides a map of the carbon skeleton, confirming the presence of all unique carbon atoms in the structure.[9] |
| FTIR (cm⁻¹) | Broad O-H stretch from carboxylic acid (~2500-3300).C=O stretch from carboxylic acid (~1700-1725).C=C and C=N stretches from the aromatic ring (~1400-1600).C-O stretch from the methoxy group (~1000-1300). | Infrared spectroscopy is a powerful tool for identifying the presence of key functional groups based on their vibrational frequencies.[10] |
| Mass Spec. (ESI+) | Expected [M+H]⁺ for the free acid (C₇H₇NO₃) at m/z ≈ 154.05. | High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition of the molecule.[8][11] |
Protocol 1: General Procedure for NMR Analysis
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Sample Preparation : Accurately weigh 5-10 mg of 2-Methoxyisonicotinic acid hydrochloride and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a Fourier Transform NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition : Acquire the proton spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C nucleus.[8]
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peak). Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
Part 2: Synthesis and Reactivity
The utility of 2-Methoxyisonicotinic acid hydrochloride as a building block is rooted in its synthesis from accessible starting materials and the predictable reactivity of its functional groups.
Synthetic Pathways
A plausible and documented synthetic route involves the modification of a pre-functionalized pyridine ring. One such approach begins with 2-chloro-6-methoxyisonicotinic acid.[7]
Protocol 2: Synthesis from 2-Chloro-6-methoxyisonicotinic Acid[7]
Causality: This protocol utilizes a reductive dehalogenation strategy. Trimethylsilyl chloride (TMSCl) reacts with sodium iodide (NaI) in situ to generate trimethylsilyl iodide (TMSI), a potent reagent for cleaving ethers and, in this context, facilitating the reduction of the chloro-group, though the precise mechanism for the dehalogenation in this system can be complex. The reaction is run over an extended period at a moderate temperature to ensure complete conversion.
-
Reaction Setup : To a suspension of 2-chloro-6-methoxyisonicotinic acid (1.0 eq) in acetonitrile (15-20 mL per gram of starting material), add sodium iodide (approx. 5.0 eq) and trimethylsilyl chloride (approx. 5.0 eq).
-
Reaction Conditions : Stir the reaction mixture under a nitrogen atmosphere at 40 °C for 3 days. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Workup : Upon completion, cool the mixture to 0 °C.
-
Isolation : Collect the resulting solid product by filtration. Wash the solid with cold acetonitrile and dry under vacuum to afford the target compound, 2-methoxyisonicotinic acid.
Chemical Reactivity and Derivatization
The true power of 2-Methoxyisonicotinic acid lies in its capacity for further chemical transformation, making it a versatile intermediate.[3] The carboxylic acid is the primary handle for derivatization.
Protocol 3: Fischer Esterification (Example Derivatization)
Causality: This classic acid-catalyzed reaction converts the carboxylic acid into an ester. A strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is typically heated to drive the equilibrium towards the product.
-
Setup : Suspend 2-Methoxyisonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.
-
Catalyst : Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Reaction : Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Workup : Cool the reaction mixture and remove the excess alcohol under reduced pressure. Neutralize the residue with a mild base (e.g., saturated NaHCO₃ solution) and extract the ester product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization if necessary.
Part 3: Applications in Research and Development
The structural motifs within 2-Methoxyisonicotinic acid hydrochloride make it a valuable precursor in fields ranging from medicine to materials science.
Role as a Pharmaceutical Intermediate
The isonicotinic acid core is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities.[1]
-
Drug Discovery : This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in areas like anti-inflammatory and analgesic research.[6] The pyridine nitrogen can interact with biological targets, while the substituents can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
-
Bioisostere : The pyridine ring is often used as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The methoxy and carboxylic acid groups provide vectors for further exploration of a pharmacophore.
Utility in Materials Science
Beyond pharmaceuticals, the rigid, functionalized heterocyclic structure is useful in other areas of chemical science.
-
Heterocyclic Synthesis : It is a foundational building block for constructing larger, more complex heterocyclic systems.[6]
-
Organic Electronics : Such pyridine-based compounds can be incorporated into ligands for metal complexes or as components of organic materials used in electronics, owing to their electronic properties and stability.[6]
Part 4: Handling, Storage, and Safety
Adherence to safety protocols is paramount in the laboratory. The following information is based on data for the closely related free acid and analogous compounds.
| Hazard Information | Description | Precautionary Statements |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261, P264, P280, P302+P352, P305+P351+P338[5][12][13] |
| Handling | Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. | |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. Room temperature storage is generally acceptable.[5] |
Conclusion
2-Methoxyisonicotinic acid hydrochloride, CAS 774223-62-0, represents more than just a catalog chemical; it is a versatile and enabling tool for scientific innovation. Its well-defined structure, characterized by a reactive carboxylic acid and a modulatory methoxy group on a stable pyridine core, makes it an ideal starting point for synthetic campaigns. For researchers in drug discovery, it offers a proven scaffold for developing novel therapeutic agents. For synthetic chemists, it provides a reliable intermediate for constructing complex molecular targets. By understanding its properties, synthesis, and reactivity through the lens of chemical causality, researchers can fully leverage the potential of this valuable building block.
References
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